molecular formula C18H23BrN4O7 B10777940 N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid

N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid

Cat. No.: B10777940
M. Wt: 487.3 g/mol
InChI Key: IYAWTDCWUJJPHZ-ZDUSSCGKSA-N
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Preparation Methods

Industrial Production Methods: Industrial production of Dehydroglyasperin C is primarily achieved through the extraction from liquorice roots. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extracted compound is then purified using chromatographic techniques to obtain high-purity Dehydroglyasperin C .

Chemical Reactions Analysis

Types of Reactions: Dehydroglyasperin C undergoes various chemical reactions, including:

    Oxidation: Dehydroglyasperin C exhibits strong antioxidant activity, which suggests its involvement in redox reactions.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.

    Substitution: Dehydroglyasperin C can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Dehydroglyasperin C, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Dehydroglyasperin C has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dehydroglyasperin C is unique among flavonoids due to its potent antioxidant and neuroprotective activities. Similar compounds include:

Dehydroglyasperin C stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various fields.

Properties

Molecular Formula

C18H23BrN4O7

Molecular Weight

487.3 g/mol

IUPAC Name

2-[4-[2-[[(2S)-2-[3-[(2-bromoacetyl)amino]propanoylamino]-3-hydroxypropanoyl]amino]ethyl]anilino]-2-oxoacetic acid

InChI

InChI=1S/C18H23BrN4O7/c19-9-15(26)20-8-6-14(25)23-13(10-24)16(27)21-7-5-11-1-3-12(4-2-11)22-17(28)18(29)30/h1-4,13,24H,5-10H2,(H,20,26)(H,21,27)(H,22,28)(H,23,25)(H,29,30)/t13-/m0/s1

InChI Key

IYAWTDCWUJJPHZ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)[C@H](CO)NC(=O)CCNC(=O)CBr)NC(=O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(CO)NC(=O)CCNC(=O)CBr)NC(=O)C(=O)O

Origin of Product

United States

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